Cas no 2172312-37-5 (1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid)

1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid structure
2172312-37-5 structure
商品名:1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid
CAS番号:2172312-37-5
MF:C27H30N2O5
メガワット:462.537507534027
CID:6006626
PubChem ID:165542984

1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid
    • 1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid
    • EN300-1506917
    • 2172312-37-5
    • インチ: 1S/C27H30N2O5/c30-24(29-15-18(16-29)25(31)32)14-27(12-6-1-7-13-27)28-26(33)34-17-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,18,23H,1,6-7,12-17H2,(H,28,33)(H,31,32)
    • InChIKey: WQYCNVRXLIBMPX-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1(CCCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CC(C(=O)O)C1

計算された属性

  • せいみつぶんしりょう: 462.21547206g/mol
  • どういたいしつりょう: 462.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 751
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1506917-100mg
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid
2172312-37-5
100mg
$2963.0 2023-09-27
Enamine
EN300-1506917-10000mg
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid
2172312-37-5
10000mg
$14487.0 2023-09-27
Enamine
EN300-1506917-250mg
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid
2172312-37-5
250mg
$3099.0 2023-09-27
Enamine
EN300-1506917-0.25g
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid
2172312-37-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1506917-5000mg
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid
2172312-37-5
5000mg
$9769.0 2023-09-27
Enamine
EN300-1506917-0.05g
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid
2172312-37-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1506917-1000mg
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid
2172312-37-5
1000mg
$3368.0 2023-09-27
Enamine
EN300-1506917-50mg
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid
2172312-37-5
50mg
$2829.0 2023-09-27
Enamine
EN300-1506917-0.5g
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid
2172312-37-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1506917-2.5g
1-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetyl}azetidine-3-carboxylic acid
2172312-37-5
2.5g
$6602.0 2023-06-05

1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid 関連文献

1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acidに関する追加情報

Comprehensive Analysis of 1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid (CAS No. 2172312-37-5)

1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid (CAS No. 2172312-37-5) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and drug discovery. This compound features a unique azetidine-3-carboxylic acid backbone coupled with a cyclohexylacetyl moiety, making it a valuable building block for bioactive molecule design. Its structural complexity and functional groups enable applications in medicinal chemistry, particularly for targeting GPCRs (G-protein-coupled receptors) and enzyme inhibitors.

The growing interest in peptide-based therapeutics has propelled demand for advanced intermediates like 1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid. Researchers highlight its role in developing oral bioavailability enhancers and cell-penetrating peptides, addressing key challenges in biopharmaceutical delivery. Recent studies also explore its potential in neurodegenerative disease research, where modified peptides show promise for blood-brain barrier penetration.

From a synthetic perspective, this compound’s Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) offers orthogonal protection for solid-phase peptide synthesis (SPPS), a technique dominating modern peptide drug production. Its cyclohexyl ring contributes to conformational rigidity, a sought-after property for peptide stapling strategies that improve metabolic stability. These attributes align with industry trends toward next-generation peptide therapeutics, as evidenced by increasing patent filings and preclinical studies.

Analytical characterization of CAS 2172312-37-5 typically involves HPLC-MS for purity verification and NMR spectroscopy for structural confirmation. The compound’s carboxylic acid terminus allows further derivatization, enabling linkage to peptide resins or fluorescent probes for target engagement studies. Such versatility makes it indispensable for high-throughput screening platforms in pharmaceutical R&D.

Emerging applications include its use in PROTAC (proteolysis-targeting chimera) development, where the azetidine scaffold serves as a linker component between target-binding and E3 ligase-recruiting domains. This reflects broader industry shifts toward targeted protein degradation technologies. Additionally, its chiral centers warrant attention in asymmetric synthesis protocols, particularly for creating peptidomimetics with enhanced receptor selectivity.

Storage and handling recommendations for this compound emphasize protection from moisture and light, with optimal stability at -20°C under inert atmosphere. These precautions preserve the Fmoc group’s integrity during long-term storage, critical for maintaining batch-to-batch consistency in GMP-compliant manufacturing processes.

The scientific community continues investigating 1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidine-3-carboxylic acid through structure-activity relationship (SAR) studies, particularly for ion channel modulation and protein-protein interaction inhibition. Its unique spatial arrangement offers distinct advantages over conventional proline analogs in peptide secondary structure control, a hot topic in rational drug design circles.

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